Methyl 4-[[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate
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Overview
Description
Methyl 4-[[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate is a chemical compound with a complex structure that includes a triazine ring and a benzoate ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Methyl 4-[[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxy-6-(methylamino)-1,3,5-triazine with methyl 4-hydroxybenzoate under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 4-[[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylamino groups can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield a variety of substituted triazine derivatives .
Scientific Research Applications
Methyl 4-[[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate involves its interaction with specific molecular targets. The triazine ring and benzoate ester groups play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 4-[[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate can be compared with other similar compounds, such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound shares the triazine ring structure but lacks the benzoate ester group, leading to different chemical and biological properties.
4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: Another similar compound with a triazine ring, but with different substituents, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in other similar compounds .
Properties
IUPAC Name |
methyl 4-[[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-14-11-15-12(20-3)17-13(16-11)21-9-6-4-8(5-7-9)10(18)19-2/h4-7H,1-3H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIENKBAALWZKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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